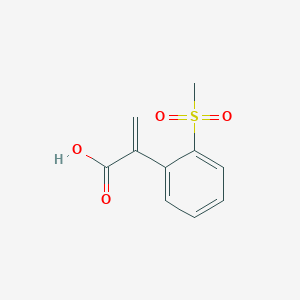
2-(2-Methanesulfonylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methanesulfonylphenyl)prop-2-enoic acid is an organic compound with a unique structure that includes a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-enoic acid functionality. One common method involves the use of coupling reactions, where the methanesulfonylphenyl derivative is reacted with an appropriate alkenylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methanesulfonylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound .
Scientific Research Applications
2-(2-Methanesulfonylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methanesulfonylmethyl)prop-2-enoic acid: Similar in structure but with a different substitution pattern on the phenyl ring.
2-Methylprop-2-enoic acid: Lacks the methanesulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(2-Methanesulfonylphenyl)prop-2-enoic acid is unique due to the presence of both the methanesulfonyl group and the prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H10O4S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-7(10(11)12)8-5-3-4-6-9(8)15(2,13)14/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
CZSWLFSGVNWJTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















